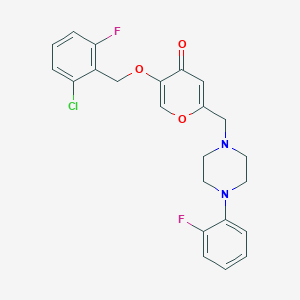
5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H21ClF2N2O3 and its molecular weight is 446.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H21ClF2N2O3, with a molecular weight of approximately 398.84 g/mol. The structure consists of a pyranone core substituted with a chloro-fluorobenzyl ether and a piperazine moiety, which is known to influence its biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of pyranones exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest. A study demonstrated that such compounds could inhibit specific signaling pathways associated with tumor growth, including the PI3K/Akt and MAPK pathways .
Antidepressant Effects
The piperazine moiety is often associated with antidepressant activity. Research suggests that compounds containing this structure can modulate serotonin and dopamine levels in the brain, thereby exerting mood-lifting effects. In animal models, the compound demonstrated significant reductions in depressive-like behaviors, supporting its potential as an antidepressant agent .
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including arthritis and cardiovascular disorders. The compound's structure suggests potential COX-II inhibitory activity, which is crucial for reducing inflammation without the ulcerogenic effects typical of non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies have shown that related compounds exhibit selectivity towards COX-II over COX-I, indicating a favorable safety profile .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation: The piperazine component likely interacts with neurotransmitter receptors, influencing mood and anxiety levels.
- Signal Transduction Interference: By affecting pathways such as PI3K/Akt, the compound can alter cellular responses to growth signals.
Study 1: Anticancer Efficacy
In a recent study published in ACS Omega, derivatives similar to the target compound were tested against various cancer cell lines. The results indicated an IC50 value of 0.52 μM against COX-II, demonstrating potent anticancer activity compared to standard treatments like Celecoxib .
Study 2: Behavioral Impact
In behavioral studies involving murine models of depression, administration of the compound resulted in significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects. The mechanism was hypothesized to involve serotonergic pathways .
Eigenschaften
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClF2N2O3/c24-18-4-3-6-19(25)17(18)14-31-23-15-30-16(12-22(23)29)13-27-8-10-28(11-9-27)21-7-2-1-5-20(21)26/h1-7,12,15H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHMSZFUTQFDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=C(C=CC=C3Cl)F)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














